beta-D-Fructopyranose
Overview
Description
Fructose, commonly known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion. Fructose is naturally present in fruits, honey, flowers, berries, and most root vegetables. It is also a component of the disaccharide sucrose, where it is bonded to glucose. Pure, dry fructose is a sweet, white, odorless, crystalline solid and is the most water-soluble of all the sugars .
Mechanism of Action
Target of Action
Beta-D-Fructopyranose, also known as Fructose, primarily targets the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans .
Mode of Action
It is known that sugars like fructose can form cyclic structures, such as pyranose and furanose, through intramolecular hemiacetal formation . This process involves the reaction of the hydroxyl group and the carbonyl group within the same molecule .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its nature as a monosaccharide . Monosaccharides are the simplest form of carbohydrates and can be combined to form more complex carbohydrates .
Pharmacokinetics
It is known that sugars like fructose can be rapidly metabolized in the body .
Result of Action
As a sugar, fructose plays a crucial role in providing energy for cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can facilitate the formation of its cyclic structures . Additionally, the pH of the environment can affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
Beta-D-Fructopyranose plays a crucial role in various biochemical reactions. It is a key player in energy metabolism as it can be converted into glucose and metabolized via glycolysis to produce ATP, the primary energy currency of cells .
Cellular Effects
This compound influences cell function in several ways. It serves as an energy source for cells, and its metabolism impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into fructose-1-phosphate by the enzyme fructokinase. This is then split into glyceraldehyde and dihydroxyacetone phosphate by the enzyme aldolase B. These products can then enter glycolysis for further metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to high levels of fructose can lead to metabolic disturbances, including insulin resistance and impaired glucose tolerance .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. High doses of fructose have been associated with adverse effects such as obesity, metabolic syndrome, and type 2 diabetes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through the fructose-1-phosphate pathway, but can also be metabolized in other tissues .
Transport and Distribution
This compound is transported into cells via glucose transporters (GLUTs), particularly GLUT5, which has a high affinity for fructose. Once inside the cell, fructose is rapidly phosphorylated, trapping it within the cell .
Subcellular Localization
Within the cell, this compound is primarily localized in the cytoplasm where it is metabolized. The enzymes involved in fructose metabolism, such as fructokinase and aldolase B, are also found in the mitochondria, suggesting that some aspects of fructose metabolism may occur within this organelle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose can be prepared in the laboratory by the hydrolysis of sucrose in the presence of the enzyme invertase or dilute sulfuric acid. This process breaks down sucrose into its constituent monosaccharides, glucose, and fructose .
Industrial Production Methods: Commercially, fructose is derived from sugar cane, sugar beets, and maize. High-fructose corn syrup (HFCS) is produced by enzymatic conversion of glucose in corn syrup to fructose using glucose isomerase. Another method involves the hydrolysis of inulin, a polysaccharide found in plants, using inulinase to produce fructose .
Chemical Reactions Analysis
Types of Reactions: Fructose undergoes several types of chemical reactions, including:
Oxidation: Fructose can be oxidized to form various products, such as hydroxymethylfurfural (HMF) in the presence of acids.
Reduction: Fructose can be reduced to form sugar alcohols like sorbitol.
Fermentation: In the presence of yeast or bacteria, fructose can be fermented anaerobically to produce ethanol and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Acidic conditions and heat.
Reduction: Catalytic hydrogenation.
Fermentation: Yeast or bacterial cultures under anaerobic conditions.
Major Products:
Oxidation: Hydroxymethylfurfural (HMF).
Reduction: Sorbitol.
Fermentation: Ethanol and carbon dioxide.
Scientific Research Applications
Fructose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its impact on metabolic disorders, such as diabetes and obesity.
Industry: Utilized in the food industry as a sweetener and in the production of high-fructose corn syrup .
Comparison with Similar Compounds
Fructose is often compared with other monosaccharides like glucose and galactose, as well as disaccharides like sucrose:
Glucose: Unlike fructose, glucose is regulated by insulin and is the primary energy source for the body.
Galactose: Similar to glucose, galactose is also regulated by insulin and is a component of lactose.
Fructose’s unique metabolic pathway, which bypasses insulin regulation and the PFK-1 checkpoint, distinguishes it from other sugars and contributes to its rapid utilization and potential metabolic effects.
Properties
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VRPWFDPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | FRUCTOSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | fructose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fructose | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |
Record name | D-Fructose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose | |
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URL | https://haz-map.com/Agents/13687 | |
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Record name | FRUCTOSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at 20 °C: good | |
Record name | FRUCTOSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |
CAS No. |
6347-01-9, 57-48-7, 7660-25-5 | |
Record name | D-Fructopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Fructose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FRUCTOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FRUCTOSE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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